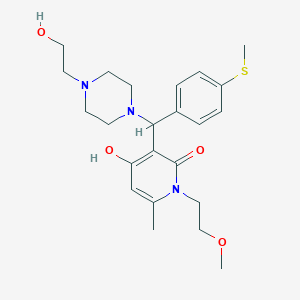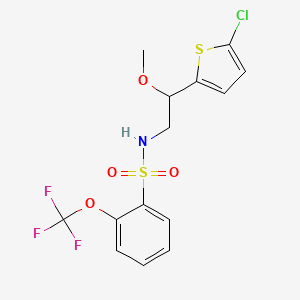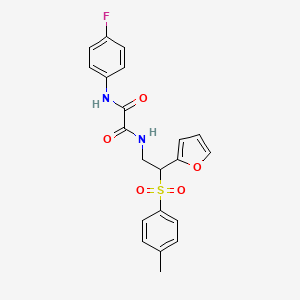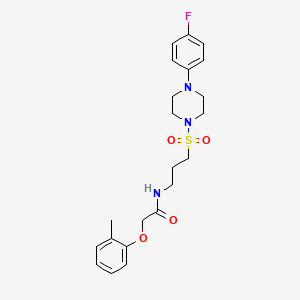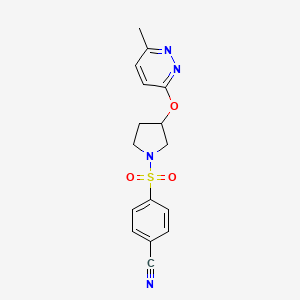
N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan derivatives, including compounds similar to N-(2,4-difluorobenzyl)-5-(((2-methylbenzyl)sulfonyl)methyl)furan-2-carboxamide, often involves catalytic processes or the utilization of novel catalysts. For instance, the use of 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles has been demonstrated as an effective catalyst for the one-pot synthesis of furan-2(5H)-one derivatives, showcasing high catalytic activity and good recoverability (Khodaei, Alizadeh, & Haghipour, 2018). Similarly, enzymatic polymerization has been applied for the synthesis of furanic-aliphatic polyamides, indicating a green and sustainable approach to synthesizing complex furan-based polymers (Jiang et al., 2015).
Molecular Structure Analysis
The molecular structure of furan derivatives, including those structurally related to the subject compound, is often characterized using techniques such as single-crystal X-ray diffraction. This method provides detailed insights into the arrangement of atoms within the molecule and the nature of its crystalline form, as demonstrated in studies of similar compounds (Luo & Huang, 2004).
Chemical Reactions and Properties
Furan derivatives participate in a variety of chemical reactions, exploiting their reactive sites for further functionalization. For example, the [2 + 3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones, catalyzed by Rh(II), provides access to polysubstituted furans, highlighting the versatility of furan compounds in synthetic chemistry (Lei et al., 2023).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A study by Khodaei, Alizadeh, and Haghipour (2018) discusses the use of 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles as a novel catalyst for the synthesis of furan-2(5H)-one derivatives. This catalyst exhibited high catalytic activity, good recoverability, and reusability, emphasizing the potential of furan derivatives in facilitating clean production of fine chemicals in short reaction times (Khodaei, Alizadeh, & Haghipour, 2018).
Polymer Science
Jiang et al. (2015) highlighted the enzymatic polymerization of furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides as sustainable alternatives to polyphthalamides, a type of semiaromatic polyamide. This research underscores the importance of furan derivatives in developing high-performance materials with commercial interest, offering a sustainable alternative to traditional polyamides (Jiang et al., 2015).
Fluorescent Chemosensors
Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group for the detection of Cd2+ and CN− ions. This research demonstrates the utility of furan derivatives in environmental monitoring and biomedical applications, providing a tool for non-invasive detection of metal ions in live cells and zebrafish larvae (Ravichandiran et al., 2020).
Antiviral Research
A study on furan-carboxamide derivatives by Yongshi et al. (2017) identified these compounds as novel inhibitors of the lethal H5N1 influenza A virus. This highlights the potential of furan derivatives in the development of new antiviral medications, showcasing their importance in medicinal chemistry (Yongshi et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4S/c1-14-4-2-3-5-16(14)12-29(26,27)13-18-8-9-20(28-18)21(25)24-11-15-6-7-17(22)10-19(15)23/h2-10H,11-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDBQTWMXDKHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


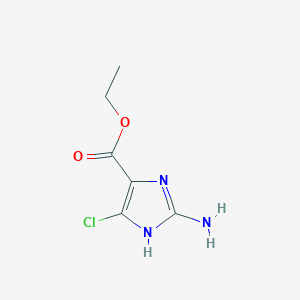

![4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2482019.png)
![2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine](/img/structure/B2482020.png)
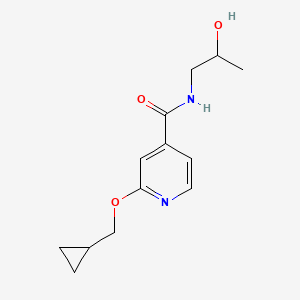
![N-(1-cyano-1-methylethyl)-N-methyl-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2482024.png)
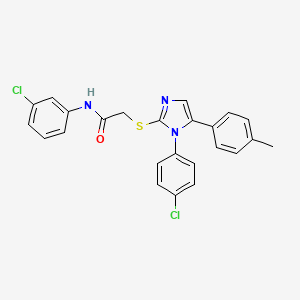
![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)
